molecular formula C10H11F2NO B1399573 3-[(2,3-Difluorophenyl)methoxy]azetidine CAS No. 1121595-62-7

3-[(2,3-Difluorophenyl)methoxy]azetidine

Cat. No.: B1399573
CAS No.: 1121595-62-7
M. Wt: 199.2 g/mol
InChI Key: SRLWXNDKWOKXJY-UHFFFAOYSA-N
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Description

3-[(2,3-Difluorophenyl)methoxy]azetidine is a fluorinated azetidine derivative characterized by a 2,3-difluorophenylmethyl group attached via an ether linkage to the azetidine ring. The 2,3-difluorophenyl substituent introduces electron-withdrawing effects and lipophilicity, which may influence receptor binding and metabolic stability .

Properties

IUPAC Name

3-[(2,3-difluorophenyl)methoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO/c11-9-3-1-2-7(10(9)12)6-14-8-4-13-5-8/h1-3,8,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLWXNDKWOKXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC2=C(C(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Azetidine Precursors

One of the foundational methods involves cyclization of suitably functionalized amino alcohols or amino esters. This approach typically employs:

  • Starting Materials: β-Amino alcohols or esters bearing the difluorophenyl group.
  • Reagents: Strong bases such as potassium tert-butoxide or sodium hydride.
  • Conditions: Heating in inert solvents like tetrahydrofuran (THF) or ethanol under reflux conditions.

Reaction Scheme:

Amino alcohol derivative → Cyclization via intramolecular nucleophilic attack → Azetidine ring formation

Research Findings:
This method provides high regioselectivity and yields, especially when the amino group and hydroxyl are appropriately positioned for ring closure. The presence of electron-withdrawing fluorine atoms on the phenyl ring enhances the electrophilicity of intermediates, facilitating cyclization.

Nucleophilic Substitution and Ether Formation

The key step involves attaching the difluorophenylmethyl group to the azetidine core via nucleophilic substitution:

  • Reagents: Difluorophenylmethyl halides (e.g., chlorides or bromides).
  • Conditions: Base-mediated reactions in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Procedure: The azetidine nitrogen acts as a nucleophile, attacking the electrophilic carbon on the difluorophenylmethyl halide, forming the ether linkage.

Research Findings:
This method is efficient for introducing the difluorophenyl group, with reaction yields improved by temperature control and the use of phase-transfer catalysts if necessary.

Multi-Step Synthesis via Intermediate Derivatives

A more elaborate approach involves synthesizing intermediate derivatives such as azetidinones or azetidines with protected functional groups, followed by deprotection and subsequent functionalization:

  • Step 1: Synthesis of azetidinone or azetidine intermediates via ketene-imine cycloaddition or microwave-assisted methods.
  • Step 2: Functionalization of the nitrogen atom with the difluorophenylmethyl group through nucleophilic substitution.
  • Step 3: Final deprotection and purification to yield the target compound.

Research Findings:
This pathway allows for greater control over regioselectivity and functional group compatibility, especially useful when synthesizing derivatives with specific substitution patterns.

Representative Reaction Conditions and Data

Step Reagents Solvent Temperature Time Yield (%) Notes
Cyclization Potassium tert-butoxide THF Reflux 12-24 h 75-85 Intramolecular ring closure
Ether formation Difluorophenylmethyl halide DMF Room temp to 50°C 4-8 h 70-90 Nucleophilic substitution
Deprotection & Finalization Acidic or basic conditions Appropriate solvent Room temp Variable 65-80 Purification via chromatography

Research Findings and Optimization

  • Use of Inert Solvents: Tetrahydrofuran and dimethylformamide are preferred due to their stability and ability to solubilize reactants.
  • Base Selection: Strong, non-nucleophilic bases like potassium tert-butoxide or sodium hydride are optimal for cyclization and substitution steps.
  • Temperature Control: Reflux conditions enhance reaction rates, but lower temperatures help improve selectivity and reduce side reactions.
  • Yield Enhancement: Microwave-assisted synthesis has been explored to reduce reaction times and improve yields, especially in the formation of azetidinones and ether linkages.

Advanced Synthetic Techniques

Microwave-Assisted Synthesis

Recent studies have demonstrated the efficiency of microwave irradiation for azetidine synthesis, notably:

One-Pot Multistep Reactions

Some protocols employ one-pot reactions combining cyclization, substitution, and deprotection steps, significantly streamlining the synthesis process.

Notes and Considerations

  • Functional Group Compatibility: Protecting groups may be necessary to prevent side reactions, especially during multi-step sequences.
  • Purification: Chromatography and recrystallization are standard for isolating pure compounds.
  • Safety: Handling of halogenated reagents and strong bases requires appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions: 3-[(2,3-Difluorophenyl)methoxy]azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-[(2,3-Difluorophenyl)methoxy]azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2,3-Difluorophenyl)methoxy]azetidine involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The azetidine ring may contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of azetidine derivatives are highly dependent on the substituents attached to the aromatic ring. Below is a comparative analysis with key analogs:

Table 1: Substituent Variations and Key Properties
Compound Name Substituent Position/Type LogD (pH 7.4) H-Bond Acceptors/Donors Key Applications/Notes
3-[(2,3-Difluorophenyl)methoxy]azetidine 2,3-diF (phenylmethoxy) Not reported Est. 2 acceptors, 1 donor Potential enzyme inhibition
3-[(3,4-Difluorophenyl)methyl]azetidine 3,4-diF (benzyl) -0.74 1 acceptor, 1 donor Higher lipophilicity vs. 2,3-diF
3-[(2-Fluorophenyl)methoxy]azetidine 2-F (phenylmethoxy) Not reported Est. 1 acceptor, 1 donor Reduced steric hindrance
3-[(4-Fluorophenyl)methoxy]azetidine 4-F (phenylmethoxy) Not reported 1 acceptor, 1 donor Improved synthetic yield (57–71%)
3-[(2-Methoxy-3-methylphenyl)methyl]azetidine 2-OCH3, 3-CH3 (benzyl) Not reported 1 acceptor, 1 donor Enhanced solubility due to OCH3

Key Observations :

  • Fluorine Position: The 2,3-difluoro substitution (target compound) may offer optimal steric and electronic effects for target engagement compared to 3,4-diF (higher lipophilicity) or mono-fluoro analogs .
  • Ether vs.

Key Observations :

  • Electron-withdrawing groups (e.g., 2,3-diF) may require longer reaction times or specialized catalysts, as seen in Pd-mediated cross-couplings (40% yield) .
  • tert-Butyl carbamate-protected intermediates (e.g., 13k in ) achieve moderate yields (57–71%), suggesting scalability challenges for highly fluorinated derivatives .

Physicochemical and Pharmacokinetic Properties

The position of fluorine atoms significantly affects lipophilicity (LogD) and solubility:

  • 3-[(3,4-Difluorophenyl)methyl]azetidine : LogD of -0.74 at pH 7.4 indicates moderate lipophilicity, favoring membrane permeability .
  • Methoxy and methyl substituents (e.g., 2-methoxy-3-methylphenyl analog) improve aqueous solubility but may reduce target affinity .

Biological Activity

The compound 3-[(2,3-Difluorophenyl)methoxy]azetidine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Formula and Structure

  • Molecular Formula : C10_{10}H11_{11}F2_{2}N\O
  • Molecular Weight : 201.20 g/mol

The compound consists of an azetidine ring, a methoxy group, and a difluorophenyl substituent. The presence of the difluorophenyl group enhances lipophilicity, which can influence biological interactions.

Structural Comparison

Compound NameStructureUnique Features
3-(Methoxy)azetidineC5_5H11_{11}NOLacks fluorine substitutions; simpler structure.
4-(Difluoromethyl)azetidineC5_5H9_9F2_2NContains a difluoromethyl group; different reactivity profile.
1-(2,3-Difluorophenyl)azetidin-3-oneC10_{10}H8_8F2_2N2_2OContains a carbonyl group; potential for different biological activities.

Biological Activity Overview

Research indicates that azetidine derivatives, including This compound , exhibit various biological activities. Key areas of investigation include:

  • Anticancer Activity : Some azetidine derivatives have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound may possess antibacterial properties, making it a candidate for further exploration in infectious disease treatment.
  • Receptor Binding : Studies have focused on how this compound interacts with specific biological targets, including receptors involved in disease pathways.

The mechanism by which This compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with molecular targets such as enzymes and receptors, modulating their activity through the formation of covalent bonds or by influencing signaling pathways.

Synthesis Methods

The synthesis of This compound typically involves several steps:

  • Starting Material : N-Boc-azetidin-3-one.
  • Reaction Conditions : The compound can be synthesized via the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition.
  • Purification Techniques : Techniques such as flash column chromatography or vacuum distillation are employed to purify the final product.

Anticancer Activity

A study demonstrated that derivatives similar to This compound exhibited cytotoxicity against human cancer cell lines. The cytotoxicity was measured using standard assays, revealing IC50 values significantly lower than those of established chemotherapeutic agents like 5-fluorouracil .

Antimicrobial Studies

In vitro studies have shown that certain azetidine derivatives possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in treating bacterial infections .

Receptor Interaction Studies

Research has focused on the binding affinity of This compound to various receptors involved in signaling pathways relevant to cancer and inflammation. Preliminary results indicate promising interactions that warrant further investigation .

Q & A

Q. What are the typical synthetic routes for introducing the (2,3-difluorophenyl)methoxy group to azetidine?

The compound is synthesized via coupling reactions, such as Suzuki-Miyaura cross-coupling or nucleophilic substitution. For example, palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) are used to couple (2,3-difluorophenyl)methyl precursors with azetidine derivatives. Reaction optimization often involves varying solvents (e.g., ethylene glycol/water mixtures), bases (e.g., K₂CO₃), and temperatures (45–80°C). Post-reaction purification via HPLC or column chromatography is critical to isolate the product .

Q. How can researchers characterize the structural integrity of 3-[(2,3-difluorophenyl)methoxy]azetidine?

Key techniques include:

  • LCMS : To confirm molecular weight (e.g., m/z 604 [M+H]+ observed in similar analogs) .
  • ¹H/¹³C NMR : To verify substituent positions on the azetidine ring and fluorophenyl group. For instance, methoxy protons typically resonate at δ 3.8–4.2 ppm .
  • HPLC : To assess purity (>95% is standard for pharmacological studies) .

Q. What structural analogs of this compound have been studied, and how do they inform SAR?

Analogs like 3-[(2-fluorophenyl)methoxy]azetidine (Category D8 in ) and (+)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine () highlight the importance of fluorine positioning. Meta-fluorine atoms enhance electronic effects, influencing binding affinity in receptor studies. Comparative data suggest that 2,3-difluoro substitution improves metabolic stability compared to mono-fluoro derivatives .

Advanced Research Questions

Q. How can researchers address low yields in catalytic coupling steps during synthesis?

Low yields (e.g., 40% in ) may arise from catalyst poisoning or competing side reactions. Mitigation strategies include:

  • Catalyst optimization : Increasing Pd loading (0.5–2 mol%) or using Buchwald-Hartwig ligands .
  • Protecting groups : Temporarily blocking reactive azetidine NH groups with Boc or Fmoc to prevent undesired side reactions .
  • Reaction monitoring : Using TLC or inline LCMS to track intermediate formation .

Q. What computational methods are effective in predicting the bioactivity of this compound derivatives?

Density Functional Theory (DFT) calculations can model electronic effects of fluorine substituents, while molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins like kinases or GPCRs. Studies on analogs (e.g., ) suggest that fluorine’s electronegativity enhances hydrogen-bonding interactions, which can be validated via free-energy perturbation simulations .

Q. How do regioselectivity challenges in fluorination impact the synthesis of this compound?

Competing fluorination at the 2- vs. 3-position on the phenyl ring can occur. To control this:

  • Directing groups : Use ortho-directing groups (e.g., methoxy) during electrophilic fluorination .
  • Late-stage fluorination : Employ Balz-Schiemann or Halex reactions on pre-functionalized intermediates to install fluorine atoms selectively .

Q. What strategies resolve contradictions in reported biological activity data for similar azetidine derivatives?

Discrepancies may arise from assay conditions (e.g., cell lines, incubation times) or impurity profiles. Researchers should:

  • Standardize assays : Use identical protocols (e.g., ATP-based viability assays) across studies.
  • Re-synthesize compounds : Verify purity (>98% via HPLC) and confirm structures (NMR/HRMS) to rule out batch variability .
  • Meta-analysis : Compare datasets from patents () and journals to identify consensus trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2,3-Difluorophenyl)methoxy]azetidine
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3-[(2,3-Difluorophenyl)methoxy]azetidine

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